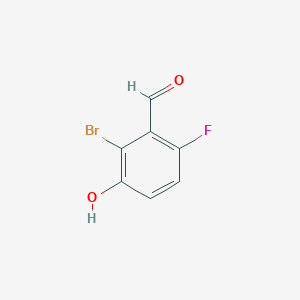

2-Bromo-6-fluoro-3-hydroxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

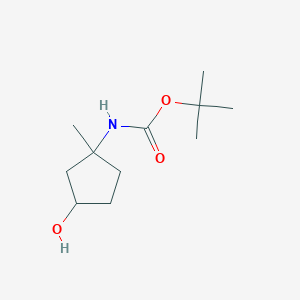

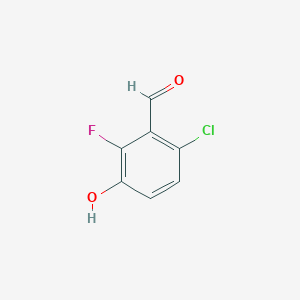

2-Bromo-6-fluoro-3-hydroxybenzaldehyde is a chemical compound with the CAS Number: 1780708-84-0 . It has a molecular weight of 219.01 . It is a solid at room temperature and is stored at 2-8°C . It is a substituted salicylaldehyde used in the synthesis of BIIB042, a γ-secretase modulator .

Synthesis Analysis

The synthesis of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde involves several stages . The first stage involves the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere . The mixture is then warmed to room temperature and extracted with ethyl acetate .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-fluoro-3-hydroxybenzaldehyde . The InChI code is 1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H . The InChI key is FHDXFJOAUQHOSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-3-hydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 219.01 . It is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

- Polymorphic Studies : A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, demonstrating the significance of intermolecular hydrogen bonding and structural deviations in benzaldehydes, which may have implications for understanding the structural diversity of halogenated benzaldehydes, including 2-Bromo-6-fluoro-3-hydroxybenzaldehyde (Silva et al., 2004).

Organic Synthesis

- Synthesis Pathways : Research has shown that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde, challenging previous literature and opening new routes for synthesizing halogenated benzaldehydes, which could apply to the synthesis of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde (Otterlo et al., 2004).

- Catalysis Applications : The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using 3-bromo-2-hydroxybenzaldehyde derivatives demonstrates the compound's potential in catalyzing oxidation reactions, indicating a broader application in catalysis for similar compounds (Wang et al., 2021).

Antimicrobial and Anticancer Screening

- Antimicrobial Activities : Fluorinated chromones and chlorochromones synthesized from bromo-2-fluorobenzaldehyde derivatives have been screened for antimicrobial activities, suggesting potential research applications of 2-Bromo-6-fluoro-3-hydroxybenzaldehyde in developing antimicrobial agents (Jagadhani et al., 2014).

- Anticancer Properties : The synthesis of fluorinated analogues of combretastatin A-4 from fluorinated benzaldehydes, including derivatives similar to 2-Bromo-6-fluoro-3-hydroxybenzaldehyde, highlights its potential in the development of anticancer drugs (Lawrence et al., 2003).

Environmental Applications

- Trace Metal Ion Detection : A study utilizing a Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper(II) ions in water samples underscores the potential of halogenated benzaldehydes in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-3-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDXFJOAUQHOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-hydroxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)

![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)